molecular formula C9H7ClN2O2 B6285488 methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate CAS No. 1427437-80-6

methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate

Cat. No.: B6285488
CAS No.: 1427437-80-6
M. Wt: 210.6
InChI Key:
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Description

Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with a chlorine atom at the 4-position and a carboxylate ester group at the 5-position. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloropyrazole with a suitable pyridine derivative in the presence of a base and a solvent. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out in solvents such as ethanol or dimethyl sulfoxide, under controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .

Scientific Research Applications

Methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-chloropyrazolo[1,5-a]pyridine-5-carboxylate include other pyrazolo[1,5-a]pyridine derivatives, such as:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

1427437-80-6

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.6

Purity

95

Origin of Product

United States

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